{2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol
CAS No.: 832730-27-5
Cat. No.: VC17289488
Molecular Formula: C12H12FNO2
Molecular Weight: 221.23 g/mol
* For research use only. Not for human or veterinary use.
![{2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol - 832730-27-5](/images/structure/VC17289488.png)
Specification
CAS No. | 832730-27-5 |
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Molecular Formula | C12H12FNO2 |
Molecular Weight | 221.23 g/mol |
IUPAC Name | [2-[2-(4-fluorophenyl)ethyl]-1,3-oxazol-4-yl]methanol |
Standard InChI | InChI=1S/C12H12FNO2/c13-10-4-1-9(2-5-10)3-6-12-14-11(7-15)8-16-12/h1-2,4-5,8,15H,3,6-7H2 |
Standard InChI Key | QHTARBZDAQQFPO-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1CCC2=NC(=CO2)CO)F |
Introduction
Chemical Identity and Structural Features
{2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol belongs to the oxazole family, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. Its molecular formula is C₁₂H₁₂FNO₂, with a molecular weight of 221.23 g/mol. Key structural elements include:
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Oxazole core: Provides aromaticity and serves as a scaffold for substitution.
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2-(4-Fluorophenyl)ethyl group: Introduces lipophilicity and potential bioisosteric properties.
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4-Hydroxymethyl group: Enhances polarity and offers a site for further functionalization.
While no CAS number is available in the provided sources, structurally similar compounds like ethyl [2-(4-fluorophenyl)-1,3-oxazol-4-yl]acetate (CAS 22091-57-2) share the 4-fluorophenyl-oxazole backbone. The hydroxymethyl variant likely exhibits distinct solubility and reactivity profiles due to the terminal alcohol group.
Synthetic Pathways and Optimization
General Strategy for Oxazole Synthesis
Oxazoles are typically synthesized via cyclization reactions. For example, ethyl [2-(4-fluorophenyl)-1,3-oxazol-4-yl]acetate is prepared from 4-fluorobenzaldehyde through a bisulfite-cyanide adduct formation, followed by reaction with ethanolamine derivatives . Adapting this approach, {2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol could be synthesized via:
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Formation of the oxazole ring:
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Precursor: 4-Fluorophenylacetaldehyde or a derivative.
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Cyclization: Using reagents like ammonium acetate or tosylmethyl isocyanide (TosMIC) in the presence of a catalyst.
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Introduction of the hydroxymethyl group:
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Ester reduction: If an ester intermediate (e.g., ethyl carboxylate) is formed, reduction with LiAlH₄ or NaBH₄ could yield the primary alcohol.
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Direct incorporation: Using hydroxymethyl-containing building blocks during cyclization.
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Step-by-Step Procedure (Hypothetical)
Based on patent US6177564B1 , which details oxazinone synthesis, a plausible route involves:
Step | Reagents/Conditions | Purpose |
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1 | 4-Fluorophenylacetaldehyde, TosMIC, MeOH, 30°C | Oxazole ring formation via TosMIC cycloaddition |
2 | H₂/Pd-C, EtOH | Reduction of any unsaturated intermediates |
3 | NaOH (aq.), reflux | Hydrolysis of ester to carboxylic acid |
4 | LiAlH₄, THF, 0°C | Reduction of acid to hydroxymethyl group |
Key Considerations:
Physicochemical Properties
Predicted Properties
Using data from ethyl [2-(4-fluorophenyl)-1,3-oxazol-4-yl]acetate as a reference:
The hydroxymethyl group reduces LogP compared to the ethyl ester, increasing hydrophilicity.
Spectroscopic Data
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¹H NMR: Expected signals at δ 7.2–7.6 (4-fluorophenyl aromatic protons), δ 4.6 (hydroxymethyl -CH₂OH), and δ 2.8–3.2 (ethyl linker -CH₂-CH₂-).
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IR: Peaks near 3300 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (C=N oxazole).
Applications in Medicinal Chemistry
Prodrug Development
The hydroxymethyl group serves as a handle for prodrug derivatization (e.g., esterification to improve bioavailability).
Structure-Activity Relationship (SAR) Studies
Comparing the target compound to ethyl [2-(4-fluorophenyl)-1,3-oxazol-4-yl]acetate could clarify the role of the alcohol vs. ester moiety in biological activity.
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